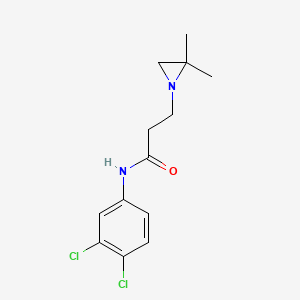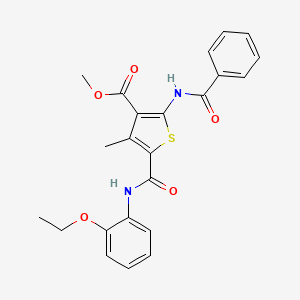![molecular formula C13H18O2 B12069408 [3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)
[3-(Cyclopentylmethoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Cyclopentylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C13H18O2 It features a phenyl ring substituted with a cyclopentylmethoxy group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available phenol derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [3-(Cyclopentylmethoxy)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of [3-(Cyclopentylmethoxy)phenyl]methanal or [3-(Cyclopentylmethoxy)phenyl]methanoic acid.
Reduction: Formation of [3-(Cyclopentylmethoxy)phenyl]methane.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biochemical Studies: Investigated for its interactions with various enzymes and proteins.
Medicine
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Industry
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism by which [3-(Cyclopentylmethoxy)phenyl]methanol exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The cyclopentylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Cyclohexylmethoxy)phenyl]methanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
[3-(Cyclopentylmethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
Structural Features: The presence of the cyclopentylmethoxy group provides unique steric and electronic properties.
Reactivity: The specific arrangement of functional groups influences its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
[3-(cyclopentylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H18O2/c14-9-12-6-3-7-13(8-12)15-10-11-4-1-2-5-11/h3,6-8,11,14H,1-2,4-5,9-10H2 |
InChI-Schlüssel |
DXUGGDHSRSQBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Hexanoic acid, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12069344.png)



![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)





